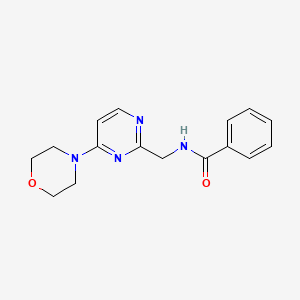

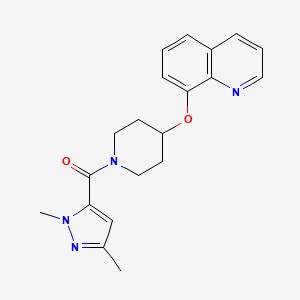

![molecular formula C25H24FN3O3 B2566944 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea CAS No. 1022414-37-4](/img/structure/B2566944.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H24FN3O3 and its molecular weight is 433.483. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Synthetic Methodologies

Synthesis of Isoquinoline Derivatives

A study by Lal et al. (1990) highlights a novel one-pot method to create isoquinoline derivatives. This process involves the reaction of 1-(2-arylethyl)urea with malonic acid and phosphorus oxychloride.

Formation of Isoquinoline Alkaloids

Mujde, Özcan, and Balcı (2011) developed a new methodology for preparing isoquinoline alkaloids. Their approach involves converting methyl 2-(3-methoxy-3-oxopropyl)benzoate into a 3,4-dihydroisoquinolin-1(2H)-one derivative (Mujde et al., 2011).

Synthesis of Tetrahydroisoquinoline Derivatives

Harcourt and Waigh (1971) demonstrated the cyclization of 3,4-dimethoxybenzylaminoacetonitriles to yield 1,2-dihydroisoquinolin-4(3H)-ones, an essential structure in various isoquinoline compounds (Harcourt & Waigh, 1971).

Structural and Interaction Studies

Crystal Packing Influences

Choudhury, Nagarajan, and Row (2003) investigated the weak interactions in certain tetrahydroisoquinoline derivatives, examining how organic fluorine influences crystal packing (Choudhury et al., 2003).

Stereochemistry of Alkaloids

The stereochemistry of certain optically active salsoline and norlaudanosoline derivatives, involving similar structural moieties, was explored by Chrzanowska, Schönenberger, Brossi, and Flippen-Anderson (1987). Their research contributes to understanding the structural configurations relevant to similar compounds (Chrzanowska et al., 1987).

NMR and X-Ray Studies

The stereochemistry of 1-aryl-3-hydroxyisoquinolines was elucidated using NMR and X-ray diffraction techniques by Kălmăn, Argay, Sohár, Szabó, Fodor, and Bernáth (1986), providing valuable insights into the structural aspects of similar chemical entities (Kălmăn et al., 1986).

Biochemical and Pharmacological Investigations

P-Glycoprotein Imaging

Savolainen et al. (2015) synthesized and evaluated novel fluorine-18 labeled radiopharmaceuticals, including compounds structurally related to the query molecule, for studying P-glycoprotein function in the brain. This research contributes to understanding brain pharmacokinetics and P-glycoprotein's role in neurological diseases (Savolainen et al., 2015).

FLT3 Inhibitors in Cancer Research

Zhang et al. (2020) discovered new FLT3 inhibitors, including urea derivatives structurally similar to the query compound, for overcoming drug-resistant mutations in cancer treatment. Their research offers insights into targeted cancer therapy, especially in the context of FLT3 mutations (Zhang et al., 2020).

Antiproliferative Screening

Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, investigating their antiproliferative effects against various cancer cell lines. The structural similarity to the query compound underscores the importance of urea derivatives in cancer research (Perković et al., 2016).

Propiedades

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQKJDMAJZQJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)

![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)